Cas no 1273667-74-5 (4-amino(cyclopropyl)methyl-2,6-difluorophenol)

4-amino(cyclopropyl)methyl-2,6-difluorophenol is a multifunctional organic compound with distinct chemical properties. It exhibits excellent stability and is suitable for various synthetic applications. Its unique structure, featuring a cyclopropyl ring and difluorophenyl group, enhances its reactivity and versatility in organic synthesis. This compound is particularly valuable for developing advanced pharmaceuticals and agrochemicals.
4-amino(cyclopropyl)methyl-2,6-difluorophenol structure
1273667-74-5 structure
Product name:4-amino(cyclopropyl)methyl-2,6-difluorophenol
CAS No:1273667-74-5
MF:C10H11F2NO
MW:199.197249650955
CID:5582200
PubChem ID:55272178

4-amino(cyclopropyl)methyl-2,6-difluorophenol Chemical and Physical Properties

Names and Identifiers

    • CID 55272178
    • Phenol, 4-(aminocyclopropylmethyl)-2,6-difluoro-
    • 4-amino(cyclopropyl)methyl-2,6-difluorophenol
    • Inchi: 1S/C10H11F2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2
    • InChI Key: SKGDMXNIWGPUTL-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(C1CC1)N)F)O

Computed Properties

  • Exact Mass: 199.08087030g/mol
  • Monoisotopic Mass: 199.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.394±0.06 g/cm3(Predicted)
  • Boiling Point: 258.9±35.0 °C(Predicted)
  • pka: 7.01±0.36(Predicted)

4-amino(cyclopropyl)methyl-2,6-difluorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1277420-1.0g
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
1.0g
$1014.0 2023-07-10
Enamine
EN300-1277420-10.0g
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
10.0g
$4360.0 2023-07-10
Enamine
EN300-1277420-500mg
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
500mg
$974.0 2023-10-01
Enamine
EN300-1277420-0.25g
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
0.25g
$933.0 2023-07-10
Enamine
EN300-1277420-5.0g
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
5.0g
$2940.0 2023-07-10
Enamine
EN300-1277420-0.05g
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
0.05g
$851.0 2023-07-10
Enamine
EN300-1277420-50mg
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
50mg
$851.0 2023-10-01
Enamine
EN300-1277420-250mg
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
250mg
$933.0 2023-10-01
Enamine
EN300-1277420-10000mg
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
10000mg
$4360.0 2023-10-01
Enamine
EN300-1277420-0.1g
4-[amino(cyclopropyl)methyl]-2,6-difluorophenol
1273667-74-5
0.1g
$892.0 2023-07-10

Additional information on 4-amino(cyclopropyl)methyl-2,6-difluorophenol

Introduction to 4-amino(cyclopropyl)methyl-2,6-difluorophenol (CAS No. 1273667-74-5)

4-amino(cyclopropyl)methyl-2,6-difluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1273667-74-5, is a fluorinated aromatic compound featuring a unique structural motif that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to a class of molecules characterized by the presence of both amino and fluoro substituents, which are well-documented for their potential in modulating biological pathways and enhancing pharmacological activity. The cyclopropylmethyl side chain further contributes to the molecular complexity, offering opportunities for selective interactions with biological targets.

The structural features of 4-amino(cyclopropyl)methyl-2,6-difluorophenol make it a promising candidate for further exploration in drug discovery. The fluorine atoms at the 2 and 6 positions of the phenol ring introduce electron-withdrawing effects, which can influence the compound's electronic properties and binding affinity. Additionally, the amino group provides a site for hydrogen bonding interactions, which are critical for the design of small-molecule inhibitors and activators. The cyclopropylmethyl moiety, on the other hand, is known to enhance lipophilicity and metabolic stability, making it an attractive feature for oral bioavailability.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that fluorine atoms can significantly improve the pharmacokinetic properties of drug candidates by reducing metabolic degradation. For instance, fluorine substitution at specific positions on aromatic rings can lead to increased binding affinity to biological targets such as enzymes and receptors. This phenomenon has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents.

The 4-amino(cyclopropyl)methyl-2,6-difluorophenol structure represents a convergence of several key pharmacophoric elements that are known to enhance drug-like properties. The combination of amino and fluoro substituents can lead to potent interactions with biological targets while maintaining favorable pharmacokinetic profiles. Furthermore, the cyclopropylmethyl group contributes to steric hindrance, which can be exploited to achieve high selectivity in binding to biological receptors. These features make this compound a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.

Recent advances in computational chemistry and structure-based drug design have enabled researchers to more effectively predict and optimize the properties of fluorinated aromatic compounds like 4-amino(cyclopropyl)methyl-2,6-difluorophenol. Molecular modeling studies have shown that this compound can interact with various biological targets through multiple binding modes, including hydrogen bonding and hydrophobic interactions. These insights have guided the design of analogs with improved potency and selectivity.

One particularly intriguing aspect of 4-amino(cyclopropyl)methyl-2,6-difluorophenol is its potential application in modulating enzyme activity. Enzymes play a crucial role in numerous biological pathways, making them attractive targets for therapeutic intervention. The presence of both amino and fluoro substituents in this compound suggests that it may be capable of inhibiting or activating specific enzymes by interacting with key residues in their active sites. For example, studies have shown that fluorinated phenols can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases.

The cyclopropylmethyl group in 4-amino(cyclopropyl)methyl-2,6-difluorophenol also contributes to its potential as a drug candidate by enhancing its solubility and bioavailability. Cyclopropane rings are known to improve lipophilicity while maintaining metabolic stability, making them favorable for oral administration. This feature is particularly important for drug development, as poor solubility and bioavailability can significantly limit the clinical efficacy of a therapeutic agent.

In conclusion, 4-amino(cyclopropyl)methyl-2,6-difluorophenol (CAS No. 1273667-74-5) represents a structurally interesting compound with significant potential in medicinal chemistry and chemical biology. Its unique combination of pharmacophoric elements—amino group, fluoro substituents, and cyclopropylmethyl side chain—makes it an attractive scaffold for developing novel therapeutic agents. Recent research suggests that this compound may have applications in modulating enzyme activity and other biological pathways, making it a promising candidate for further exploration.

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